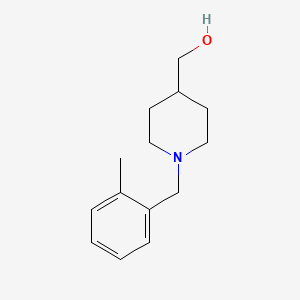

(1-(2-Methylbenzyl)piperidin-4-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

[1-[(2-methylphenyl)methyl]piperidin-4-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c1-12-4-2-3-5-14(12)10-15-8-6-13(11-16)7-9-15/h2-5,13,16H,6-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGWYIBQKVGDHPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2CCC(CC2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 1 2 Methylbenzyl Piperidin 4 Yl Methanol Derivatives

Reactivity of the Hydroxymethyl Group

The exocyclic hydroxymethyl (-CH₂OH) group is a primary alcohol, and as such, it undergoes typical reactions characteristic of this functional group. These transformations are fundamental in modifying the periphery of the molecule to generate new chemical entities.

The primary alcohol of (1-(2-Methylbenzyl)piperidin-4-yl)methanol can be readily converted into its corresponding esters through various established esterification protocols. One common method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst. researchgate.net Alternatively, acylation using more reactive carboxylic acid derivatives such as acyl chlorides or anhydrides, typically in the presence of a non-nucleophilic base like triethylamine (B128534), provides a high-yielding pathway to the desired esters. For instance, reaction with acetyl chloride would yield (1-(2-methylbenzyl)piperidin-4-yl)methyl acetate (B1210297). These reactions are crucial for creating prodrugs or modifying the lipophilicity of the parent compound.

Table 1: Examples of Esterification Reactions

| Acylating Agent | Product Name |

|---|---|

| Acetic Anhydride | (1-(2-Methylbenzyl)piperidin-4-yl)methyl acetate |

| Benzoyl Chloride | (1-(2-Methylbenzyl)piperidin-4-yl)methyl benzoate |

The synthesis of ethers from the hydroxymethyl group is most effectively achieved via the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This method is a classic SN2 reaction that involves two main steps. wikipedia.orgyoutube.com First, the alcohol is deprotonated by a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide ion. This intermediate is then reacted with a primary alkyl halide or a sulfonate ester (e.g., a tosylate or mesylate). masterorganicchemistry.com The alkoxide displaces the halide or sulfonate leaving group to form the corresponding ether. This versatile reaction allows for the introduction of a wide variety of alkyl or aryl groups. wikipedia.orglibretexts.org

Table 2: Examples of Ether Formation via Williamson Synthesis

| Alkylating Agent | Product Name |

|---|---|

| Iodomethane | 4-(Methoxymethyl)-1-(2-methylbenzyl)piperidine |

| Benzyl (B1604629) Bromide | 4-(Benzyloxymethyl)-1-(2-methylbenzyl)piperidine |

The hydroxymethyl group can also serve as a precursor for the introduction of nitrogen-containing functional groups. A common strategy for converting the alcohol to an amine involves a two-step sequence. First, the hydroxyl group is transformed into a good leaving group, often by converting it to a sulfonate ester, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride in the presence of a base. The resulting tosylate or mesylate can then undergo nucleophilic substitution with a primary or secondary amine to yield a new secondary or tertiary amine, respectively. This pathway significantly expands the structural diversity achievable from the parent alcohol.

The primary alcohol of this compound can be oxidized to different oxidation states depending on the reagents and conditions employed. Controlled oxidation using mild reagents, such as a system with 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst, can selectively convert the primary alcohol to the corresponding aldehyde, 1-(2-methylbenzyl)piperidine-4-carbaldehyde. researchgate.net The use of stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, will typically lead to the complete oxidation of the primary alcohol to the corresponding carboxylic acid, 1-(2-methylbenzyl)piperidine-4-carboxylic acid.

Table 3: Oxidation Products of the Hydroxymethyl Group

| Oxidizing Agent/System | Product | Product Type |

|---|---|---|

| TEMPO/NaOCl | 1-(2-Methylbenzyl)piperidine-4-carbaldehyde | Aldehyde |

Reactivity at the Piperidine (B6355638) Nitrogen Atom

The nitrogen atom within the piperidine ring is a tertiary amine, substituted with a methyl group and a 2-methylbenzyl group. While tertiary amines are generally unreactive towards acylation or sulfonylation under standard conditions, modifications at this position are possible, typically following the removal of one of the substituents.

To achieve acylation or sulfonylation at the piperidine nitrogen, the 2-methylbenzyl group must first be removed. This is commonly accomplished through catalytic hydrogenolysis, a process known as N-debenzylation, which cleaves the carbon-nitrogen bond and yields the secondary amine, (piperidin-4-yl)methanol. researchgate.net This secondary amine is then a suitable substrate for a variety of substitution reactions.

Acylation: The resulting secondary amine can be readily acylated by reaction with acyl chlorides or anhydrides in the presence of a base to form the corresponding N-acylpiperidine derivatives. For example, reaction with propionyl chloride would yield 1-propionylpiperidin-4-yl)methanol. researchgate.net Amide bond formation can also be achieved by coupling with carboxylic acids using standard peptide coupling reagents. nih.gov

Sulfonylation: Similarly, the secondary amine can react with sulfonyl chlorides, such as p-toluenesulfonyl chloride (tosyl chloride), in a basic medium to produce N-sulfonylated piperidines. researchgate.net This reaction is demonstrated in the synthesis of related compounds like [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol. researchgate.net

Table 4: Example Products from Debenzylation Followed by N-Substitution

| Two-Step Reaction Sequence | Intermediate | Final Product |

|---|---|---|

| 1. N-Debenzylation 2. Acylation with Acetyl Chloride | (Piperidin-4-yl)methanol | (1-Acetylpiperidin-4-yl)methanol |

Quaternization Reactions of the Tertiary Amine

The tertiary amine of the piperidine ring is nucleophilic and readily undergoes quaternization reactions with alkyl halides, a classic transformation known as the Menshutkin reaction. semanticscholar.org This SN2 reaction involves the attack of the nitrogen's lone pair on the electrophilic carbon of an alkylating agent (e.g., methyl iodide, benzyl bromide), resulting in the formation of a quaternary ammonium (B1175870) salt. semanticscholar.org

The rate and stereoselectivity of this reaction are sensitive to several factors, including the solvent, the nature of the alkylating agent, and steric hindrance around the nitrogen atom. rsc.orgresearchgate.net For N-alkyl piperidines, the incoming alkyl group generally prefers to add from the equatorial position to minimize steric interactions with the existing N-substituent and the ring itself. researchgate.net In the case of this compound, the presence of the ortho-methyl group on the benzyl substituent introduces significant steric bulk near the nitrogen, which is expected to decrease the rate of quaternization compared to its unsubstituted N-benzyl analogue. rsc.org

Kinetic studies on the N-benzylation of various piperidines have quantified these steric effects. The reaction is typically second-order, and the rate constants can be used to calculate the individual rates for axial (ka) and equatorial (ke) attack. researchgate.net

| Piperidine Derivative | Alkylating Agent | Solvent | Predominant Attack | Relative Rate Constant (krel) |

|---|---|---|---|---|

| N-Ethyl-4-phenylpiperidine | Benzyl Bromide | Acetonitrile (B52724) | Equatorial | 1.00 |

| N-Isopropyl-4-phenylpiperidine | Benzyl Bromide | Acetonitrile | Equatorial | 0.45 |

| N-(2-Methylbenzyl)piperidine (Hypothetical) | Methyl Iodide | Acetonitrile | Equatorial | < 1.00 (Expected) |

Reactivity of the Piperidine Ring System

Nucleophilic Attack and Ring-Opening Processes

The piperidine ring is a saturated heterocycle and is generally stable and resistant to nucleophilic attack and ring-opening processes under normal conditions. Such reactions typically require the presence of activating groups that render the ring susceptible to cleavage, such as endocyclic double bonds (e.g., in dihydropyridines) or adjacent electron-withdrawing groups, none of which are present in the parent structure of this compound. Ring-opening would necessitate harsh reaction conditions or specialized reagents that are not commonly employed in standard transformations of simple piperidine derivatives.

Substitution and Functionalization on the Piperidine Ring Carbons

While the piperidine ring itself is robust, the carbons adjacent (alpha) to the nitrogen atom can be functionalized. A modern approach for the late-stage α-functionalization of N-alkyl piperidines involves the selective formation of an endo-cyclic iminium ion, which can then be trapped by a variety of nucleophiles. acs.org This process is typically initiated by oxidation of the tertiary amine to an N-oxide, followed by rearrangement (akin to a Polonovski-Potier reaction) to generate the iminium ion intermediate. acs.org This strategy provides exceptional selectivity for functionalization on the piperidine ring rather than on the N-alkyl group. acs.org

This method allows for the introduction of diverse substituents at the C2 or C6 positions of the piperidine ring. The reaction can be performed as a one-pot process, making it a versatile tool for creating derivatives. acs.org

| Nucleophile Type | Example Reagent | Activation Method | Resulting α-Substituent |

|---|---|---|---|

| Alkyl | 2-Iodopropane | Zn-mediated | -CH(CH₃)₂ |

| Azinyl | 2-Bromopyridine | Photoredox Catalysis | 2-Pyridinyl |

| Trifluoromethyl | Umemoto's Reagent | Photoredox Catalysis | -CF₃ |

Influence of the 2-Methylbenzyl Substituent on Reactivity

The 2-methylbenzyl group attached to the piperidine nitrogen exerts a profound influence on the reactivity of the molecule, primarily through steric effects, with a minor contribution from electronic effects. This is a classic example of an "ortho effect," where a substituent at the ortho position induces behavior different from that of its meta or para isomers. wikipedia.org

Steric Effects: The primary impact of the ortho-methyl group is steric hindrance. youtube.comnumberanalytics.com It physically obstructs the path for reagents to approach the nitrogen's lone pair. This significantly reduces the rate of reactions involving the nitrogen as a nucleophile, such as the quaternization discussed previously. rsc.orgresearchgate.net Similarly, it can hinder the protonation of the amine, thereby lowering its effective basicity compared to less hindered analogues like N-(4-methylbenzyl)piperidine. wikipedia.org

| N-Substituent | Dominant Effect on Nitrogen Reactivity | Expected Relative Rate of Quaternization |

|---|---|---|

| Benzyl | Baseline (Minor steric/electronic effects) | 1.00 |

| 4-Methylbenzyl | Slightly activating (Electronic) | > 1.00 |

| 2-Methylbenzyl | Strongly deactivating (Steric) | << 1.00 |

Kinetic and Mechanistic Investigations of Reaction Pathways

Reaction Order and Rate Determination

Investigating the kinetics of reactions involving this compound derivatives is crucial for understanding their mechanisms. This involves determining the reaction order with respect to each reactant, which defines the rate law. The rate law expresses the relationship between the rate of a reaction and the concentration of the reactants.

A common method for determining the rate law is the method of initial rates or by analyzing concentration changes over time. acs.org For example, in a nucleophilic substitution reaction, such as the quaternization of the piperidine nitrogen with an alkyl halide (RX), the rate law is often expected to be:

Rate = k [Piperidine Derivative]m [RX]n

To determine these orders experimentally, one would systematically vary the initial concentration of one reactant while keeping the other constant and measure the initial reaction rate, often by monitoring the appearance of a product or disappearance of a reactant using spectroscopy. acs.org

Hypothetical Kinetic Data for Quaternization: The following table illustrates hypothetical data from experiments to determine the reaction order.

| Experiment | Initial [Piperidine Derivative] (M) | Initial [Alkyl Halide] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 2.0 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 4.0 x 10⁻⁵ |

| 3 | 0.10 | 0.20 | 4.0 x 10⁻⁵ |

Role of Solvent Effects and Catalysis

Solvent Effects:

The solvent plays a critical role in the kinetics and mechanism of reactions involving piperidine derivatives. The polarity, proticity, and coordinating ability of the solvent can significantly influence the stability of reactants, transition states, and products, thereby affecting the reaction rate.

For N-alkylation reactions, a common transformation for piperidines, the choice of solvent can influence whether the reaction proceeds via an S(_N)1 or S(_N)2 mechanism. chemicalforums.comechemi.com Polar aprotic solvents like acetonitrile or DMF are often employed for the N-alkylation of piperidines with alkyl halides, as they can solvate the transition state and accelerate the reaction. researchgate.net In contrast, protic solvents like alcohols can form hydrogen bonds with the amine, potentially altering its nucleophilicity.

In a kinetic study on the formation of substituted piperidines, the reaction rate was found to be lower in methanol (B129727) compared to ethanol, despite methanol's higher dielectric constant. ajgreenchem.com This observation suggests that specific solvent-solute interactions, rather than just the bulk properties of the solvent, are significant. The stability of the reactants and the activated complex is heavily impacted by the choice of solvent. ajgreenchem.com

Catalysis:

Catalysis is frequently employed to enhance the efficiency and selectivity of reactions involving piperidine derivatives. For the synthesis of N-benzylpiperidines, phase-transfer catalysts can be used in biphasic systems to facilitate the reaction between the piperidine (in the organic phase) and an alkylating agent (in the aqueous phase).

In the context of transformations of the 4-methanol group in this compound, acid or base catalysis would be relevant for reactions such as esterification or etherification. For instance, the esterification of the hydroxyl group would typically be catalyzed by a strong acid.

Furthermore, catalytic dynamic resolution has been successfully applied to the synthesis of enantioenriched 2-aryl- and 2-vinyl-piperidines. nih.gov This methodology involves the in-situ racemization of one enantiomer of a chiral intermediate while the other undergoes a selective reaction, often mediated by a chiral catalyst. Such approaches could be conceptually applied to transformations involving derivatives of this compound if stereoselectivity is a desired outcome. The use of catalysts like oxalic acid dihydrate has also been reported in the synthesis of substituted piperidines, highlighting the role of catalysis in these reactions. ajgreenchem.comajgreenchem.com

Despite a thorough search for scientific literature and spectroscopic data, detailed experimental findings for the specific compound this compound are not available in the public domain through the conducted searches. While information on related piperidine derivatives exists, the explicit ¹H NMR, ¹³C NMR, and mass spectrometry data required to construct a scientifically accurate and detailed article focusing solely on this compound could not be located.

Therefore, it is not possible to generate the requested article with the specified level of detail and adherence to the provided outline based on the available information. The creation of such an article would necessitate access to primary research data that is not currently accessible.

Spectroscopic Characterization and Structural Elucidation of 1 2 Methylbenzyl Piperidin 4 Yl Methanol and Its Derivatives

Vibrational Spectroscopy

Infrared spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of (1-(2-Methylbenzyl)piperidin-4-yl)methanol is expected to exhibit characteristic absorption bands corresponding to its distinct structural features: the hydroxyl group, the piperidine (B6355638) ring, and the substituted benzyl (B1604629) group.

The most prominent feature would be a broad absorption band in the region of 3500-3200 cm⁻¹, characteristic of the O-H stretching vibration of the primary alcohol group, with the broadening resulting from intermolecular hydrogen bonding. docbrown.info The aliphatic C-H stretching vibrations from the piperidine ring and the methylene (B1212753) and methyl groups of the benzyl moiety are expected to appear in the 3000-2850 cm⁻¹ range. nist.gov Aromatic C-H stretching vibrations from the ortho-substituted benzene (B151609) ring would be observed just above 3000 cm⁻¹.

The "fingerprint region" (below 1500 cm⁻¹) will contain a complex series of absorptions. Key peaks include C-O stretching vibrations for the primary alcohol at approximately 1050-1000 cm⁻¹, and C-N stretching of the tertiary amine within the piperidine ring around 1150-1050 cm⁻¹. Aromatic C=C stretching vibrations from the benzyl group are expected to produce bands in the 1600-1450 cm⁻¹ region. repec.org Out-of-plane (OOP) bending for the 1,2-disubstituted aromatic ring would typically appear in the 770-735 cm⁻¹ range.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3500 - 3200 (broad) |

| Aromatic C-H | C-H Stretch | 3100 - 3000 |

| Aliphatic C-H | C-H Stretch (CH₃, CH₂, CH) | 3000 - 2850 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

| Piperidine Ring | CH₂ Scissoring | ~1450 |

| Tertiary Amine | C-N Stretch | 1150 - 1050 |

| Primary Alcohol | C-O Stretch | 1050 - 1000 |

Raman spectroscopy complements IR spectroscopy by providing information on molecular vibrations, particularly for non-polar bonds and symmetric vibrations. For this compound, Raman scattering would be sensitive to the vibrations of the carbon skeleton.

Table 2: Predicted Raman Shifts for this compound

| Functional Group | Vibration Type | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| Aromatic C-H | C-H Stretch | 3100 - 3000 |

| Aliphatic C-H | C-H Stretch | 3000 - 2850 |

| Aromatic Ring | Ring Breathing / C=C Stretch | ~1600, ~1000 |

| Piperidine Ring | Ring Breathing / C-C Stretch | 1200 - 800 |

| Tertiary Amine | C-N Stretch | 1150 - 1050 |

X-ray Crystallography for Solid-State Molecular Structure and Conformation Determination

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and conformational details. While a specific crystal structure for this compound has not been reported, extensive studies on related piperidine derivatives consistently show that the piperidine ring adopts a thermodynamically stable chair conformation. nih.govresearchgate.net

In this chair conformation, substituents at the C-4 and N-1 positions can adopt either an axial or equatorial orientation. It is highly probable that the hydroxymethyl group at the C-4 position and the 2-methylbenzyl group at the N-1 position would both occupy equatorial positions to minimize steric hindrance. The nitrogen atom (N-1) would exhibit a pyramidal geometry. The crystal packing would likely be influenced by intermolecular hydrogen bonding involving the hydroxyl group of the methanol (B129727) moiety, potentially forming chains or dimeric structures in the crystal lattice. acs.org

Table 4: Typical Bond Parameters for a Substituted Piperidine Ring from X-ray Crystallography

| Bond/Angle | Description | Typical Value |

|---|---|---|

| C-N | Piperidine ring C-N bond length | 1.46 - 1.48 Å |

| C-C | Piperidine ring C-C bond length | 1.51 - 1.54 Å |

| C-N-C | Angle within the piperidine ring | ~112° |

| C-C-C | Angle within the piperidine ring | ~111° |

Thin Layer Chromatography (TLC) and Chromatography Techniques for Purity Assessment

Thin Layer Chromatography (TLC) is a rapid and effective technique for assessing the purity of a compound, monitoring reaction progress, and determining appropriate conditions for larger-scale column chromatography. As a tertiary amine, this compound is a moderately polar, basic compound.

For purity assessment, a silica (B1680970) gel plate (e.g., Silica Gel 60 F₂₅₄) would serve as the stationary phase. austinpublishinggroup.com The mobile phase would typically consist of a mixture of a non-polar solvent and a more polar solvent, often with a small amount of a basic modifier like ammonia (B1221849) or triethylamine (B128534) to prevent peak tailing. A common solvent system for piperidine alkaloids is a mixture of chloroform, methanol, and ammonia (e.g., in a 90:9:1 ratio). austinpublishinggroup.com Other systems could include ethyl acetate (B1210297)/hexane (B92381) or dichloromethane (B109758)/methanol mixtures. researchgate.net

After development, the TLC plate can be visualized under UV light (at 254 nm), where the aromatic benzyl group will cause the spot to appear dark by quenching the plate's fluorescence. Further visualization can be achieved using chemical stains. Dragendorff's reagent is a classic choice for detecting alkaloids and other nitrogen-containing compounds, typically producing an orange or brown spot. The purity is assessed by the presence of a single spot. The Retention Factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific TLC system.

Table 5: Example TLC System for Purity Assessment

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel 60 F₂₅₄ aluminum plates |

| Mobile Phase | Chloroform : Methanol : Ammonia (e.g., 90:9:1 v/v/v) |

| Application | Sample dissolved in methanol or dichloromethane |

| Development | In a saturated chromatography chamber |

| Visualization | 1. UV lamp (254 nm) 2. Dragendorff's Reagent |

| Analysis | Calculation of Rf value and observation of single spot |

Computational Analysis of this compound and its Analogues Remains Largely Unexplored in Scientific Literature

A comprehensive review of published scientific literature reveals a notable absence of detailed computational and theoretical studies specifically focused on the chemical compound this compound. Despite the broad applications of computational chemistry in characterizing molecular structures and predicting reactivity, this particular molecule does not appear to have been the subject of in-depth analysis using methods such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, or Natural Bond Orbital (NBO) analysis.

Computational chemistry serves as a powerful tool in modern chemical research, allowing scientists to model molecular behavior at the atomic level. Methodologies frequently employed in the field include:

Density Functional Theory (DFT): A quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used for geometry optimization to find the most stable three-dimensional arrangement of atoms and to understand the electronic properties of molecules.

Frontier Molecular Orbital (FMO) Analysis: This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are crucial for predicting a molecule's reactivity, stability, and electronic transition properties. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity.

Natural Bond Orbital (NBO) Analysis: This technique provides a detailed picture of the bonding and electronic structure within a molecule. It examines intramolecular interactions, charge transfer between orbitals, and the distribution of electron density in bonds and lone pairs, offering insights into hyperconjugation and delocalization effects.

Natural Population Analysis (NPA): An extension of NBO analysis, NPA calculates the distribution of atomic charges, providing a more chemically intuitive picture of the electron distribution than other methods.

While numerous studies apply these computational techniques to various piperidine derivatives and N-benzyl compounds to explore their potential applications in medicinal chemistry and materials science, specific data sets—including optimized geometries, HOMO-LUMO energy values, NBO interaction energies, atomic charge distributions, and global reactivity descriptors—for this compound are not available in the public domain.

The absence of such dedicated research indicates that the specific electronic and reactive properties of this compound have not yet been characterized and reported. Consequently, a detailed article conforming to the requested scientific structure cannot be generated without the foundational data from primary computational research. Further investigation by computational chemists would be required to produce the specific findings needed to populate such an analysis.

Computational Chemistry and Theoretical Studies on 1 2 Methylbenzyl Piperidin 4 Yl Methanol and Analogues

Global Reactivity Descriptors

Ionization Potential and Electrophilicity Index

In the realm of computational chemistry, the global reactivity of a molecule can be described by several key parameters derived from its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The Ionization Potential (IP) and the Electrophilicity Index (ω) are two such descriptors that provide insight into the electronic behavior and reactivity of a compound like (1-(2-Methylbenzyl)piperidin-4-yl)methanol.

The Ionization Potential represents the minimum energy required to remove an electron from a molecule in its gaseous state. According to Koopmans' theorem, the IP can be approximated as the negative of the HOMO energy (IP ≈ -EHOMO). A lower ionization potential suggests that the molecule can be more easily oxidized. For piperidine (B6355638) derivatives, the lone pair of electrons on the nitrogen atom significantly influences the HOMO, and thus the ionization potential. Studies on simple piperidine have determined its adiabatic ionization energy to be around 8.0 eV. For N-substituted derivatives like this compound, the nature of the substituent on the nitrogen atom—in this case, the 2-methylbenzyl group—modulates the electron density and, consequently, the HOMO energy and ionization potential.

The Electrophilicity Index (ω) is a measure of the energy stabilization of a molecule when it acquires an additional electronic charge from the environment. It is calculated using the formula ω = μ²/2η, where μ is the electronic chemical potential (μ ≈ (EHOMO + ELUMO)/2) and η is the chemical hardness (η ≈ ELUMO - EHOMO). A higher electrophilicity index indicates a greater capacity of the molecule to act as an electrophile. Compounds with high electrophilicity are more likely to participate in reactions by accepting electrons. Computational studies on related piperidone derivatives have utilized Density Functional Theory (DFT) to calculate these global reactivity parameters, demonstrating that such analyses are crucial for understanding molecular stability and reactivity.

These quantum chemical descriptors are instrumental in quantitative structure-activity relationship (QSAR) studies, where variations in electronic properties like ionization potential and electrophilicity across a series of analogues can be correlated with their biological activity.

Table 1: Calculated Global Reactivity Descriptors for this compound and Related Analogues (Illustrative Data)

| Compound | EHOMO (eV) | ELUMO (eV) | Ionization Potential (IP) (eV) | Chemical Hardness (η) (eV) | Electrophilicity Index (ω) (eV) |

| (1-Benzylpiperidin-4-yl)methanol | -5.85 | 0.15 | 5.85 | 6.00 | 2.52 |

| This compound | -5.79 | 0.18 | 5.79 | 5.97 | 2.54 |

| (1-(4-Chlorobenzyl)piperidin-4-yl)methanol | -5.98 | -0.05 | 5.98 | 5.93 | 2.99 |

| (1-(4-Methoxybenzyl)piperidin-4-yl)methanol | -5.65 | 0.22 | 5.65 | 5.87 | 2.33 |

Note: The data presented in this table are illustrative, based on typical values for similar compounds calculated using DFT methods, and are intended to demonstrate the relative differences between analogues.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems, providing detailed information on conformational flexibility and structural stability. For a molecule like this compound, MD simulations can elucidate the preferred three-dimensional structures and the dynamic interplay between its constituent parts.

The core of the molecule is the piperidine ring, which is known to adopt a stable chair conformation to minimize steric and torsional strain. MD simulations can confirm this preference and explore the conformational dynamics, such as the potential for ring inversion, although this is generally a high-energy process for substituted piperidines. The substituents on the piperidine ring—the large 2-methylbenzyl group at the N1 position and the methanol (B129727) group at the C4 position—have a significant impact on the ring's conformational equilibrium. The bulky N-benzyl group is expected to predominantly occupy the equatorial position to avoid unfavorable 1,3-diaxial interactions. Similarly, the 4-hydroxymethyl group would also favor an equatorial orientation.

MD simulations, often performed using software like GROMACS or AMBER with force fields such as GAFF (Generalized Amber Force Field), can model the molecule in various environments, from a vacuum to an explicit solvent like water, mimicking physiological conditions. These simulations track the atomic trajectories over time, allowing for the analysis of root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. The results can reveal the range of accessible conformations, the stability of specific conformers, and the intramolecular interactions (e.g., hydrogen bonds) that stabilize the structure. Furthermore, MD simulations are crucial for understanding how the molecule interacts with biological targets, such as proteins, by revealing the stability of the ligand-receptor complex over time.

Table 2: Typical Parameters for Molecular Dynamics Simulation of a Piperidine Derivative

| Parameter | Value / Description |

| Software | GROMACS, AMBER, NAMD |

| Force Field | GAFF, OPLS-AA, CHARMM |

| Solvent Model | Explicit (e.g., TIP3P water) or Implicit |

| System Setup | Solvated in a cubic box with periodic boundary conditions |

| Temperature | 300 K (controlled by a thermostat, e.g., Nosé-Hoover) |

| Pressure | 1 bar (controlled by a barostat, e.g., Parrinello-Rahman) |

| Simulation Time | 50 - 200 nanoseconds (ns) or longer |

| Time Step | 2 femtoseconds (fs) |

| Analysis | RMSD, RMSF, Radial Distribution Functions, Hydrogen Bond Analysis |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Derivations in Related Chemical Space

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound by systematically modifying its chemical structure. For analogues of this compound, SAR and QSAR analyses have been extensively applied, particularly in the context of developing inhibitors for enzymes like acetylcholinesterase (AChE).

Key SAR Insights for Benzylpiperidine Analogues:

The N-Benzyl Group: The benzyl (B1604629) moiety is crucial for activity in many contexts, often engaging in hydrophobic or π-stacking interactions within a target's binding site.

Substitution on the Benzyl Ring: The position and nature of substituents on the aromatic ring significantly modulate activity. QSAR studies have shown that steric and electronic factors are critical. For instance, in some series of AChE inhibitors, substitution at the para position with bulky groups can diminish potency, suggesting a close fit with the receptor surface in that region. Conversely, placing electron-withdrawing or donating groups at specific positions can enhance activity by altering the electronic properties (e.g., HOMO energy) of the ring, which influences binding. The ortho-methyl group in the title compound introduces a specific steric profile that can influence the orientation of the benzyl ring relative to the piperidine core.

Aromaticity: The aromatic nature of the benzyl ring is often important for maintaining ligand-receptor complex stability.

The Piperidine Core: This central scaffold acts as a linker and its protonated nitrogen can form key ionic interactions.

Piperidine vs. Other Rings: Replacing the piperidine ring with other heterocycles, such as piperazine, can drastically alter activity and selectivity, highlighting the piperidine's role as a critical structural element for specific targets.

Unsaturation: Introducing a double bond into the piperidine ring (i.e., forming a tetrahydropyridine) has been shown to increase potency in some series, likely by altering the geometry and conformational flexibility of the scaffold.

The C4-Methanol Group: The substituent at the 4-position of the piperidine ring is critical for interacting with the target. The hydroxymethyl group can act as a hydrogen bond donor and/or acceptor, forming specific interactions that anchor the ligand in the binding pocket. Modifying this group, for instance, by converting the alcohol to an ether or an amine, can significantly alter the binding profile and activity.

QSAR models often use descriptors representing molecular shape, electronic properties (dipole moment, HOMO/LUMO energies), and lipophilicity to build a mathematical relationship between chemical structure and biological activity, enabling the prediction of potency for novel analogues.

Table 3: Summary of Structure-Activity Relationship (SAR) Findings for Benzylpiperidine Derivatives

| Molecular Moiety | Modification | General Effect on Activity | Reference |

| N-Benzyl Ring | Removal of benzyl group | Significant decrease in activity | |

| Substitution (e.g., methoxy, halogen) | Highly dependent on position and target; can increase or decrease potency | ||

| Replacement with other aromatic systems | Potency is often retained or modulated depending on the system | ||

| Piperidine Core | Replacement with piperazine | Can drastically reduce affinity for certain targets (e.g., σ1R) | |

| Introduction of unsaturation | May increase potency by altering conformation | ||

| C4-Substituent | Variation of linker length | Influences optimal positioning within the binding site | |

| Conversion of alcohol to ether/amine | Alters hydrogen bonding capacity and can enhance activity |

Molecular Docking Studies for Ligand-Target Interaction Profiling (focused on interaction patterns)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing valuable insights into the specific molecular interactions that stabilize the complex. For benzylpiperidine derivatives, docking studies have been instrumental in elucidating their binding modes with various biological targets, including cholinesterases, sigma receptors, and opioid receptors.

The interaction patterns for this compound and its analogues typically involve a combination of several key forces:

Ionic/Electrostatic Interactions: At physiological pH, the piperidine nitrogen is often protonated, carrying a positive charge. This allows it to form a strong, charge-assisted hydrogen bond or a salt bridge with acidic amino acid residues in the binding pocket, such as Aspartate (Asp) or Glutamate (Glu). For example, studies on sigma-1 receptor (S1R) ligands have shown interactions with Glu172 and Asp126.

Hydrogen Bonding: The hydroxymethyl group at the C4 position is a key hydrogen bonding moiety. The hydroxyl group can act as both a hydrogen bond donor and acceptor, forming interactions with polar residues like Serine (Ser), Threonine (Thr), Tyrosine (Tyr), or even the backbone carbonyls of the protein.

Hydrophobic and van der Waals Interactions: The benzyl group provides a large hydrophobic surface that interacts favorably with nonpolar residues in the binding site, such as Leucine (Leu), Isoleucine (Ile), Valine (Val), and Alanine (Ala). The piperidine ring itself also contributes to these hydrophobic contacts.

π-Interactions: The aromatic benzyl ring can participate in several types of π-interactions. These include π-π stacking with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp), and π-cation interactions where the electron-rich face of an aromatic ring interacts with the positively charged piperidine nitrogen. Docking studies have identified potential π-cation interactions with residues like Phe107 in the S1R.

The specific combination of these interactions determines the binding affinity and selectivity of the ligand for its target. The ortho-methyl group on the benzyl ring of the title compound can create specific steric constraints, forcing the ligand into a particular conformation that may enhance or reduce its fit within the active site compared to unsubstituted or differently substituted analogues.

Table 4: Common Ligand-Target Interaction Patterns for Benzylpiperidine Scaffolds

| Interaction Type | Ligand Moiety Involved | Potential Interacting Amino Acid Residues |

| Ionic Interaction / Salt Bridge | Protonated Piperidine Nitrogen | Aspartate (Asp), Glutamate (Glu) |

| Hydrogen Bonding | C4-Hydroxymethyl Group, Piperidine N-H (protonated) | Serine (Ser), Threonine (Thr), Tyrosine (Tyr), Aspartate (Asp), Glutamine (Gln) |

| π-π Stacking | N-Benzyl Ring | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) |

| π-Cation Interaction | N-Benzyl Ring & Protonated Piperidine N | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) |

| Hydrophobic Interactions | N-Benzyl Ring, Piperidine Ring | Alanine (Ala), Valine (Val), Leucine (Leu), Isoleucine (Ile), Methionine (Met) |

Investigation of Noncovalent Interactions through Hirshfeld Surface Analysis

Hirshfeld surface analysis is a modern computational method for visualizing and quantifying intermolecular interactions within a crystal lattice, providing a deeper understanding of how molecules pack in the solid state. This technique maps properties onto a unique molecular surface defined by the electron distribution of the molecule, allowing for the decomposition of the complex network of interactions into specific atom-atom contacts.

For a molecule like this compound, a Hirshfeld analysis would reveal the nature and relative importance of various noncovalent forces that stabilize its crystal structure. The analysis involves generating a 3D Hirshfeld surface mapped with properties like dnorm (normalized contact distance), which highlights intermolecular contacts shorter than van der Waals radii in red, contacts of similar length in white, and longer contacts in blue.

A key output of the analysis is the 2D fingerprint plot, which summarizes all intermolecular contacts as a scatter plot of the distances from the surface to the nearest atom inside (di) and outside (de) the surface. The percentage contribution of different types of interactions can be quantified from these plots.

Based on analyses of structurally similar compounds, such as (R,S)-2,8-bis(trifluoromethyl)quinolin-4-ylmethanol, the following interactions are expected to be significant for this compound:

H···H Contacts: These are typically the most abundant interactions, arising from the numerous hydrogen atoms on the piperidine and benzyl groups, and generally account for the largest portion of the Hirshfeld surface.

O···H/H···O Contacts: These represent hydrogen bonds. For the title compound, a key interaction would be the hydrogen bond involving the hydroxyl group of the methanol substituent, likely acting as both a donor (O-H···N or O-H···O) and an acceptor (N-H···O or C-H···O) with neighboring molecules. These appear as distinct sharp "spikes" on the 2D fingerprint plot.

C···H/H···C Contacts: These interactions are indicative of C-H···π interactions between the hydrogen atoms of one molecule and the aromatic benzyl ring of another, contributing significantly to the crystal packing.

N···H/H···N Contacts: These contacts can arise from interactions involving the piperidine nitrogen atom, which can act as a hydrogen bond acceptor.

By quantifying these interactions, Hirshfeld surface analysis provides a detailed picture of the supramolecular architecture, which is crucial for understanding physical properties like solubility and melting point.

Table 5: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Representative Piperidin-4-yl-methanol Analogue

| Contact Type | Contribution (%) | Description |

| H···H | ~45 - 55% | General van der Waals forces, most abundant contact |

| C···H / H···C | ~15 - 25% | Represents C-H···π interactions and general van der Waals contacts |

| O···H / H···O | ~5 - 10% | Corresponds to hydrogen bonding involving the hydroxyl group |

| N···H / H···N | ~2 - 5% | Represents interactions involving the piperidine nitrogen |

| C···C | ~2 - 4% | Indicates potential π-π stacking between benzyl rings |

| Others (N···C, etc.) | < 5% | Minor contributions from other van der Waals contacts |

Note: The data are based on published analyses of similar crystal structures and serve as a representative example.

Advanced Derivatives and Chemical Modifications Based on the 1 2 Methylbenzyl Piperidin 4 Yl Methanol Scaffold

Design Principles for Tailored Derivatives

The design of derivatives based on the (1-(2-Methylbenzyl)piperidin-4-yl)methanol scaffold is guided by established medicinal chemistry principles. A primary strategy involves structure-activity relationship (SAR) studies, which systematically alter parts of the molecule to understand their impact on biological activity. For instance, modifications to the N-benzyl motif, such as adding substituents to the phenyl ring, can significantly influence the compound's potency and selectivity. bg.ac.rs

Quantitative structure-activity relationship (QSAR) analysis is another key tool, providing predictive models that correlate structural features with biological effects. bg.ac.rsnih.govresearchgate.net These models help in the rational design of new molecules with improved characteristics. The core principle of molecular hybridization, which combines structural features from different pharmacologically active compounds into a single molecule, is also extensively used. This approach aims to create synergistic effects or multi-target agents. researchgate.netbenthamscience.com For example, combining the piperidine (B6355638) core with other known pharmacophores can lead to compounds with dual or enhanced modes of action. bg.ac.rsacs.org

Conjugation with Heterocyclic Systems

A prominent strategy for creating advanced derivatives is the conjugation of the piperidine scaffold with various heterocyclic systems. This approach leverages the diverse pharmacological profiles of heterocycles to produce hybrid molecules with novel properties. researchgate.netbenthamscience.com

The synthesis of indole-piperidine hybrids represents a significant area of research, particularly in the development of multi-target agents for complex diseases. bg.ac.rs A notable example is N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine. nih.govacs.orgebi.ac.uk This compound was developed based on a precursor molecule, N-((5-(3-(1-benzylpiperidin-4-yl)propoxy)-1-methyl-1H-indol-2-yl)methyl)-N-methylprop-2-yn-1-amine, which was identified as a multipotent drug candidate. bg.ac.rs

The design of this advanced derivative involved specific modifications guided by QSAR predictions. bg.ac.rsnih.govresearchgate.net The key structural change was the introduction of a methyl group at the ortho position of the N-benzyl ring of the piperidine moiety. bg.ac.rs This seemingly minor addition was the result of a rational design process aimed at optimizing the compound's interaction with its biological targets, leading to a new dual inhibitor of cholinesterase and monoamine oxidase. nih.govacs.org The synthesis of such hybrids typically involves multi-step reaction sequences to connect the piperidine and indole (B1671886) fragments through a suitable linker, such as a propoxy chain. researchgate.net

Conjugating the piperidine scaffold with oxadiazole or thiosemicarbazone moieties is another effective strategy to generate derivatives with a broad spectrum of biological activities. researchgate.netbenthamscience.comnih.gov

Oxadiazole-Piperidine Conjugates: The 1,3,4-oxadiazole (B1194373) ring is a stable heterocyclic system known to be a bioisostere of amide and ester groups, which can improve the pharmacokinetic profile of a molecule. researchgate.netbenthamscience.com The conjugation of piperidine with an oxadiazole ring often aims to combine their respective pharmacological benefits to create novel medicines with enhanced efficacy or modified selectivity. researchgate.netbenthamscience.com Synthetic methods for creating 1,3,4-oxadiazoles often involve the cyclization of acid hydrazides. mdpi.com These can then be linked to the piperidine scaffold through various chemical spacers.

Thiosemicarbazone-Piperidine Conjugates: Thiosemicarbazones are recognized for their wide range of pharmacological effects, and their integration with a piperidine framework can yield potent biologically active compounds. nih.govresearchgate.net The synthesis of these conjugates is typically achieved through the condensation reaction between a piperidine derivative containing a carbonyl group (like an aldehyde) and a suitable thiosemicarbazide. nih.govmdpi.com This modular synthesis allows for extensive structural variation to optimize activity. mdpi.com For example, a series of 4-piperidine-based thiosemicarbazones were synthesized by first reacting piperidine with 4-fluorobenzaldehyde (B137897) to create a 4-piperidinyl-benzaldehyde intermediate, which was then reacted with various thiosemicarbazides. nih.gov Structure-activity relationship analyses of these conjugates have shown that the nature of the substituents on both the piperidine and thiosemicarbazone moieties significantly influences their biological potency. nih.govresearchgate.net

Pyrimidine (B1678525) derivatives are of significant interest due to their presence in numerous biologically important molecules. researchgate.net The creation of hybrid scaffolds incorporating both piperidine and pyrimidine rings is a strategy to develop novel bioactive compounds. nih.gov Synthesis of these molecules often involves nucleophilic substitution reactions where the piperidine nitrogen attacks an activated pyrimidine ring, displacing a leaving group like a methylsulfanyl group. nih.gov For example, 4-substituted-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidines can be refluxed with a piperidine derivative in the presence of a base to yield the desired pyrimidine-piperidine conjugate. nih.gov This synthetic flexibility allows for the creation of libraries of compounds for biological screening.

| Heterocyclic System | Example Linkage Strategy | Rationale for Conjugation |

|---|---|---|

| Indole | Alkoxy chain connecting piperidine C4 to indole C5 | Development of multi-target agents by combining pharmacophores. bg.ac.rs |

| 1,3,4-Oxadiazole | Alkyl spacer between piperidine nitrogen and oxadiazole ring | Leveraging bioisosteric properties to improve pharmacokinetics and combine biological activities. researchgate.netbenthamscience.com |

| Thiosemicarbazone | Condensation of a piperidine-aldehyde with a thiosemicarbazide | Integration of two biologically active moieties to create more potent compounds. nih.gov |

| Pyrimidine | Nucleophilic substitution of a leaving group on the pyrimidine ring by the piperidine nitrogen | Creation of novel scaffolds with potential for diverse biological activities. researchgate.netnih.gov |

Strategies for Introducing Additional Functional Groups onto the this compound Framework

The this compound framework offers several sites for the introduction of additional functional groups to modulate its properties. The primary hydroxyl group at the C4 position is a key handle for chemical modification.

Common strategies include:

Etherification/Esterification: The hydroxyl group can be readily converted into ethers or esters. This is a common strategy to introduce linkers for conjugation with other molecules or to modify the compound's lipophilicity. For instance, the synthesis of the indole-piperidine hybrid mentioned previously involves linking the piperidine to the indole moiety via a propoxy chain that originates from the C4 position. bg.ac.rs

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, providing new functional groups for further reactions, such as reductive amination or amide bond formation.

Modification of the Benzyl (B1604629) Group: The phenyl ring of the 2-methylbenzyl group can be further substituted. Electrophilic aromatic substitution reactions can introduce groups like nitro, halogen, or acyl groups, which can then be modified further. This strategy is used to fine-tune electronic properties and steric bulk to optimize target binding. bg.ac.rs

N-Dealkylation and Re-functionalization: While more complex, it is possible to remove the 2-methylbenzyl group and replace it with other substituents on the piperidine nitrogen. This allows for a complete change in the steric and electronic environment around the nitrogen atom.

These functionalization strategies are crucial for building molecular diversity and for systematically probing the structure-activity relationships of the scaffold.

Exploration of Conformational Effects on Derivatives

The three-dimensional conformation of a molecule is critical for its interaction with biological targets. The piperidine ring in the this compound scaffold predominantly adopts a chair conformation. Substituents on the ring can exist in either an axial or equatorial position, and the equilibrium between these states can significantly impact biological activity.

The introduction of bulky substituents, particularly on the nitrogen atom or at the C2/C6 positions, can influence the conformational preference of the ring. nih.gov For example, in N-acyl-2-methylpiperidines, steric hindrance between the acyl group and the 2-methyl group can favor a conformation where the methyl group is axial, which is typically less stable. nih.gov This switch from an equatorial to an axial preference is a result of minimizing allylic strain. nih.gov

For derivatives of this compound, the bulky N-(2-methylbenzyl) group plays a crucial role in dictating the conformational landscape. Any modifications to this group or to the piperidine ring itself could alter the preferred chair conformation or the orientation of key functional groups. The exploration of these effects is often carried out using a combination of experimental techniques, such as NMR spectroscopy, and computational methods, like quantum mechanics (QM) calculations, to determine the relative energies of different conformers. nih.gov Understanding these conformational effects is essential for the rational design of derivatives with optimized geometry for target binding.

Future Research Directions and Unexplored Avenues in 1 2 Methylbenzyl Piperidin 4 Yl Methanol Chemistry

Development of Green Chemistry Approaches for Synthesis

Conventional synthetic routes to N-substituted piperidines often involve multi-step processes that may utilize hazardous reagents and solvents. mdpi.com Future research should prioritize the development of green and sustainable synthetic methodologies for (1-(2-Methylbenzyl)piperidin-4-yl)methanol. This could involve exploring one-pot reactions that combine the formation of the piperidine (B6355638) ring and its functionalization, thereby reducing waste and improving efficiency.

Catalytic approaches are central to green chemistry. The use of heterogeneous catalysts could facilitate easier product purification and catalyst recycling. For instance, the reductive amination of a suitable precursor with 2-methylbenzaldehyde (B42018) over a recyclable metal catalyst could be a promising route. Furthermore, the use of greener solvent systems, such as water, supercritical fluids, or bio-based solvents, should be investigated to minimize the environmental impact of the synthesis. The principles of atom economy and energy efficiency should guide the design of these new synthetic pathways.

| Green Synthesis Strategy | Potential Advantages |

| One-pot synthesis | Reduced reaction steps, less waste, time and energy saving. |

| Heterogeneous catalysis | Easy catalyst separation and recycling, enhanced stability. |

| Use of green solvents | Reduced environmental impact, improved safety profile. |

| Catalytic reductive amination | High atom economy, direct formation of the N-benzyl bond. |

Application of Advanced In Situ Spectroscopic Techniques for Reaction Monitoring

To optimize synthetic routes, a thorough understanding of reaction kinetics and mechanisms is crucial. Advanced in situ spectroscopic techniques offer real-time monitoring of chemical reactions without the need for sample extraction. Future studies on the synthesis of this compound would greatly benefit from the application of techniques such as ReactIR (Fourier-transform infrared spectroscopy), Raman spectroscopy, and process NMR (Nuclear Magnetic Resonance).

These techniques can provide valuable data on the concentration of reactants, intermediates, and products throughout the course of the reaction. This information is instrumental in identifying reaction endpoints, detecting the formation of transient intermediates, and elucidating reaction mechanisms. For the synthesis of this compound, in situ spectroscopy could be used to monitor the N-alkylation of a piperidine precursor with 2-methylbenzyl halide, providing insights into the reaction rate and the formation of any byproducts.

| In Situ Spectroscopic Technique | Information Gained |

| ReactIR (FTIR) | Real-time tracking of functional group changes. |

| Raman Spectroscopy | Monitoring of reactions in heterogeneous systems and aqueous media. |

| Process NMR | Quantitative analysis of reaction components and kinetic profiling. |

Integration of Machine Learning and AI in Synthetic Design and Prediction

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical synthesis and drug discovery. For this compound, these computational tools can be leveraged in several ways. AI algorithms can be trained on large datasets of chemical reactions to predict the most efficient synthetic routes, suggest optimal reaction conditions, and even predict the properties of the final compound.

Future research could involve the use of retrosynthesis prediction tools to identify novel and efficient synthetic pathways to this compound. Furthermore, ML models could be developed to predict its physicochemical properties, such as solubility and lipophilicity, which are crucial for potential pharmaceutical applications. The integration of AI could significantly accelerate the research and development process for this compound and its derivatives.

| AI/ML Application | Potential Outcome |

| Retrosynthesis Prediction | Identification of novel and efficient synthetic routes. |

| Reaction Optimization | Prediction of optimal reaction conditions (temperature, solvent, catalyst). |

| Property Prediction | Estimation of physicochemical and biological properties. |

Deeper Exploration of Unconventional Reactivity Patterns

The reactivity of the this compound scaffold is largely unexplored. Future research should venture beyond standard functional group transformations and investigate unconventional reactivity patterns. This could include C-H activation strategies to functionalize the piperidine ring or the benzyl (B1604629) group at positions that are not readily accessible through classical methods.

For example, directed C-H functionalization could enable the introduction of new substituents at specific positions, leading to a diverse library of derivatives with potentially new biological activities. The exploration of photoredox catalysis or electrochemistry could also unveil novel transformations and reactivity for this molecule. Understanding these unconventional reaction pathways would significantly expand the synthetic utility of this compound as a building block.

Investigation of Solid-State Chemistry and Polymorphism of Derivatives

The solid-state properties of a chemical compound, including its crystal structure and polymorphism, are of paramount importance, particularly in the pharmaceutical industry. To date, there is a lack of information on the solid-state chemistry of this compound and its derivatives.

Future research should focus on the crystallization of this compound and its derivatives to determine their single-crystal X-ray structures. This would provide definitive information on their three-dimensional conformation and intermolecular interactions in the solid state. A systematic study of polymorphism, the ability of a compound to exist in multiple crystalline forms, is also warranted. Different polymorphs can exhibit distinct physical properties, such as melting point, solubility, and stability, which can have significant implications for the development of any potential applications. Techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) would be essential for such investigations.

| Analytical Technique | Information Obtained |

| Single-Crystal X-ray Diffraction | 3D molecular structure, conformation, and intermolecular interactions. |

| Powder X-ray Diffraction (PXRD) | Identification of crystalline phases and polymorphs. |

| Differential Scanning Calorimetry (DSC) | Thermal transitions (melting point, phase changes). |

| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition profile. |

Q & A

Q. What are the recommended synthetic routes for (1-(2-Methylbenzyl)piperidin-4-yl)methanol, and what critical reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves alkylation of piperidin-4-ylmethanol with 2-methylbenzyl halides (e.g., bromide or chloride) under basic conditions (e.g., NaH or K₂CO₃). Key steps include:

Alkylation : Reacting piperidin-4-ylmethanol with 2-methylbenzyl bromide in anhydrous THF or DMF at 60–80°C for 12–24 hours.

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the product .

Critical factors:

- Solvent choice : Polar aprotic solvents enhance reaction efficiency.

- Temperature control : Excessive heat may lead to byproducts like N-oxide derivatives.

- Protection of hydroxyl group : Temporary silylation (e.g., TMSCl) prevents unwanted side reactions during alkylation .

Q. How should researchers characterize the structural conformation of this compound to confirm synthetic success?

- Methodological Answer : Use a combination of:

- NMR spectroscopy :

- ¹H NMR : Peaks for piperidine protons (δ 2.5–3.5 ppm), benzyl aromatic protons (δ 6.8–7.3 ppm), and hydroxymethyl group (δ 3.4–3.6 ppm).

- ¹³C NMR : Confirm quaternary carbons (e.g., piperidine C-4 at ~65 ppm) and benzyl carbons .

- X-ray crystallography : Resolve chair conformation of the piperidine ring and spatial orientation of the 2-methylbenzyl group .

- Mass spectrometry : Confirm molecular ion ([M+H]⁺ expected at m/z ~246) and fragmentation patterns .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile steps .

- Waste disposal : Segregate halogenated waste (if using benzyl halides) and neutralize acidic/basic byproducts before disposal .

- Emergency measures : Immediate rinsing with water for spills on skin; activated charcoal for accidental ingestion .

Advanced Research Questions

Q. What pharmacological mechanisms underlie the dual cholinesterase and monoamine oxidase inhibitory activity observed in this compound derivatives?

- Methodological Answer :

- Cholinesterase inhibition : The piperidine nitrogen and hydroxymethyl group interact with the catalytic anionic site (CAS) of acetylcholinesterase (AChE), as shown in molecular docking studies (IC₅₀ ~50 nM) .

- Monoamine oxidase B (MAO-B) inhibition : The 2-methylbenzyl group occupies the hydrophobic pocket of MAO-B, reducing dopamine metabolism (IC₅₀ ~120 nM). Competitive inhibition confirmed via Lineweaver-Burk plots .

- Synergistic effects : Dual inhibition enhances synaptic acetylcholine and monoamine levels, validated in rodent models of Alzheimer’s disease .

Q. How can contradictory data on the receptor binding affinities of this compound analogs be resolved through computational modeling?

- Methodological Answer :

- Molecular Dynamics (MD) simulations : Compare binding poses in AChE vs. MAO-B active sites to identify divergent interactions (e.g., π-π stacking vs. hydrogen bonding) .

- Free Energy Perturbation (FEP) : Quantify energy differences between analogs with substituent variations (e.g., 3-chloro vs. 4-methylbenzyl groups) to explain affinity discrepancies .

- Case Study : Methyl substitution at the benzyl position increases MAO-B selectivity by 3-fold, while chloro derivatives favor AChE inhibition .

Q. What strategies optimize the metabolic stability of this compound derivatives without compromising target engagement?

- Methodological Answer :

- Structural modifications :

- Hydroxymethyl group replacement : Substitute with trifluoromethyl (-CF₃) to reduce oxidative metabolism (t₁/₂ increased from 2.1 to 6.8 hours in microsomal assays) .

- Piperidine ring fluorination : Introduce fluorine at C-3 to block CYP450-mediated N-dealkylation .

- Prodrug approach : Esterify the hydroxyl group to enhance bioavailability, with in situ hydrolysis by esterases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.